molecular formula C10H15NO4 B6270772 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid CAS No. 1175621-48-3

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid

Cat. No.: B6270772
CAS No.: 1175621-48-3
M. Wt: 213.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid (5-TBCA) is an organic compound with a wide range of applications in the field of organic synthesis. 5-TBCA is a carboxylic acid derivative that is widely used in the preparation of various compounds for use in scientific research. It is a versatile reagent that can be used in a variety of reactions and has been found to be particularly useful in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is based on its ability to form strong covalent bonds between the carboxylic acid and the amine groups. The formation of these covalent bonds allows for the introduction of specific functional groups to the molecule, which can then be used to modify the structure of the peptide or protein. The covalent bonds formed by this compound are also very stable, allowing for the synthesis of compounds with a high degree of structural stability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. It has also been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to have an anti-inflammatory effect, as well as an effect on the regulation of the immune system.

Advantages and Limitations for Lab Experiments

The use of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent, making it cost-effective for use in a variety of experiments. Additionally, it is a versatile reagent that can be used in a variety of reactions, allowing for the synthesis of a wide range of compounds. However, it is important to note that this compound can be toxic if not handled properly, and should be used with caution in the laboratory.

Future Directions

The use of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid in scientific research is an area of ongoing research, and there are a number of potential future directions for its use. One potential direction is the use of this compound in the synthesis of peptides and proteins for use in drug discovery and development. Additionally, this compound could be used in the synthesis of small molecules for use in the development of new therapeutic agents. Finally, this compound could be used in the synthesis of compounds for use in the study of various biological processes, such as cell signaling and gene regulation.

Synthesis Methods

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid can be prepared in a variety of ways, depending on the desired end product. The most common method involves the reaction of tert-butyl alcohol with an appropriate acid, such as acetic acid, to produce a carboxylic acid derivative. The carboxylic acid derivative can then be reacted with an amine, such as aniline, to produce the desired this compound. The reaction can be carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid is widely used in the field of scientific research, particularly in the synthesis of peptides and proteins. It is a useful reagent for the synthesis of peptides and proteins, as it can be used to modify the structure of the peptide or protein, allowing for the introduction of specific functional groups. This compound can also be used in the synthesis of small molecules, such as those used in drug discovery and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid can be achieved through a multi-step process involving the protection of the amine group, alkylation of the protected amine, and deprotection of the resulting product.", "Starting Materials": [ "Pent-2-yne", "tert-Butyl carbamate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting pent-2-yne with tert-butyl carbamate in the presence of hydrochloric acid to form 5-[(tert-butoxy)carbonylamino]pent-2-yne.", "Step 2: Alkylation of the protected amine by reacting 5-[(tert-butoxy)carbonylamino]pent-2-yne with an appropriate alkylating agent such as methyl iodide or ethyl bromide to form 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynyl alkylate.", "Step 3: Deprotection of the resulting product by treating 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynyl alkylate with sodium hydroxide in methanol to remove the tert-butyl carbamate protecting group and form 5-{[(tert-butoxy)carbonyl]amino}pent-2-ynoic acid.", "Step 4: Purification of the final product by extraction with ethyl acetate, washing with sodium bicarbonate and brine, and drying over sodium sulfate." ] }

1175621-48-3

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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